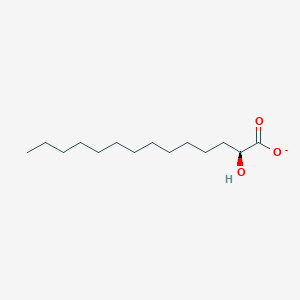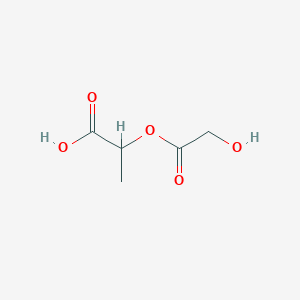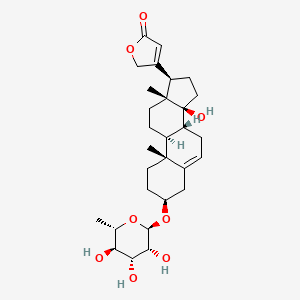
Bromate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, potassium bromate has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .
Applications De Recherche Scientifique
Potassium bromate has diverse applications in scientific research:
Chemistry: It is used as an analytical reagent and an oxidizing agent in various chemical reactions.
Biology and Medicine: Potassium bromate is employed in the study of oxidative stress and its effects on biological systems. It is also used in the preparation of certain pharmaceuticals.
Mécanisme D'action
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
Potassium bromate acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
Potassium bromate affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
Potassium bromate is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
Potassium bromate has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for potassium bromate are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that potassium bromate is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
Méthodes De Préparation
Potassium bromate can be synthesized through several methods:
Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and potassium bromate[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]
Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields potassium bromate.
Analyse Des Réactions Chimiques
Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:
Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, potassium bromate reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]
Substitution: In substitution reactions, potassium bromate can act as an effective brominating agent.
Comparaison Avec Des Composés Similaires
Potassium bromate can be compared with other similar compounds such as:
Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.
Potassium Iodate (KIO₃): Similar to potassium bromate, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.
Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with potassium bromate but is less commonly used in the baking industry.
Potassium bromate’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.
Propriétés
Numéro CAS |
7758-01-2 |
|---|---|
Formule moléculaire |
BrHKO3 |
Poids moléculaire |
168.01 g/mol |
Nom IUPAC |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
Clé InChI |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
SMILES canonique |
OBr(=O)=O.[K] |
Point d'ébullition |
Decomposes at 698° F (NTP, 1992) |
Color/Form |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
Densité |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
melting_point |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
| 7758-01-2 | |
Description physique |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictogrammes |
Oxidizer; Acute Toxic; Health Hazard |
Durée de conservation |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
Solubilité |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
Synonymes |
potassium bromate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)





![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)


![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)


